molecular formula C10H11N3O2 B8331186 2-Propylamino-6-nitrobenzonitrile

2-Propylamino-6-nitrobenzonitrile

Cat. No. B8331186
M. Wt: 205.21 g/mol
InChI Key: GFQKUWSRSRGZJY-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

Prepared as in Example 90c from 2,6-dinitrobenzonitrile and propylamine 2-propylamino-6-nitrobenzonitrile (0.53 g, 86%). 1H NMR (400 MHz, DMSO-d6) δ 0.88 (t, J=7.2 Hz, 3H), 1.51-1.57 (m, 2H), 3.22 (q, J=5.6, J=6.4, 2H), 6.60-6.63 (m, NH), 7.22 (d, J=8.8 Hz, 1H), 7.40 (d, J=7.6 Hz, 1H), 7.58 (t, J=8.4 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propylamine 2-propylamino-6-nitrobenzonitrile
Quantity
0.53 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](C1C=CC=C([N+]([O-])=O)C=1C#N)([O-])=O.[CH2:15]([NH:18][C:19]1[CH:26]=[CH:25][CH:24]=[C:23]([N+:27]([O-:29])=[O:28])[C:20]=1[C:21]#[N:22])[CH2:16][CH3:17].C(N)CC>>[CH2:15]([NH:18][C:19]1[CH:26]=[CH:25][CH:24]=[C:23]([N+:27]([O-:29])=[O:28])[C:20]=1[C:21]#[N:22])[CH2:16][CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
propylamine 2-propylamino-6-nitrobenzonitrile
Quantity
0.53 g
Type
reactant
Smiles
C(CC)NC1=C(C#N)C(=CC=C1)[N+](=O)[O-].C(CC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CC)NC1=C(C#N)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.